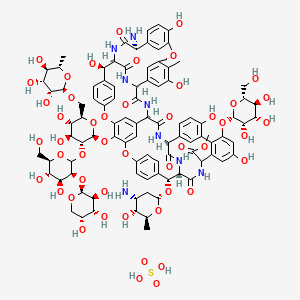

Ristomycin sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1S,2R,18R,19R,22R,34S,37R,40R)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63?,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94?,95-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRPQUHYQBGHHF-ADHWPEJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)NC(C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H112N8O48S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2166.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ristomycin Sulfate: A Technical Guide to its Origin, Discovery, and Biosynthesis from Amycolatopsis lurida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ristomycin, a glycopeptide antibiotic complex, was first isolated from the actinomycete Amycolatopsis lurida in the 1950s.[1][2] Comprising primarily two components, Ristomycin A and Ristomycin B, it exhibits potent activity against Gram-positive bacteria, including mycobacteria.[2] Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical step in bacterial cell wall formation. However, due to its side effect of inducing platelet agglutination, its clinical use as an antibiotic was discontinued.[1] Today, Ristomycin A (also known as ristocetin) is a valuable diagnostic agent for von Willebrand disease and Bernard-Soulier syndrome.[3] This technical guide provides an in-depth overview of the origin, discovery, and biosynthesis of Ristomycin sulfate, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Discovery and Origin

Ristomycin was discovered in the 1950s as a product of the fermentation of the soil actinomycete Amycolatopsis lurida (initially identified as Nocardia lurida). The initial discovery revealed a complex of two closely related compounds, designated Ristocetin A and Ristocetin B. While both components share the same antimicrobial spectrum, Ristomycin B is reported to be three to four times more active than Ristomycin A. The producing organism, Amycolatopsis lurida, belongs to a genus renowned for its capacity to produce a wide array of commercially and medically significant antibiotics, including vancomycin and rifamycin.

Quantitative Data: Production of Ristomycin

The production of Ristomycin varies significantly between wild-type and engineered strains. Overexpression of regulatory genes has been shown to dramatically increase fermentation titers.

| Strain | Ristomycin Component | Titer | Reference |

| Amycolatopsis sp. TNS106 (Wild-Type) | Ristomycin A | 66.8 mg/L | |

| Amycolatopsis sp. TNS106 (Engineered, overexpressing asrR and bbr) | Ristomycin A | 4.01 g/L | |

| Amycolatopsis sp. TNS106 (Engineered, asrR complementation) | Ristomycin A | 485 mg/L | |

| Amycolatopsis japonicum (Engineered, expressing bbrAba) | Ristomycin A | 37 mg/L (purified) |

Antibacterial Spectrum

Ristomycin exhibits a specific spectrum of activity against Gram-positive bacteria. While qualitative descriptions of its activity are abundant, specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in recent literature. The following table presents available data on its antibacterial activity.

| Organism | Ristomycin Component | MIC (µg/mL) | Reference |

| Gram-positive bacteria | Ristomycin A & B | Potent activity | |

| Mycobacteria | Ristomycin A & B | Active |

Experimental Protocols

Fermentation of Amycolatopsis lurida

A typical fermentation protocol for Ristomycin production involves the following steps:

-

Seed Culture Preparation: A dense seed culture of Amycolatopsis lurida is prepared by transferring mycelia or spores to a suitable liquid medium, such as Glucose-Yeast Extract-Malt Extract (GYM) medium. The culture is incubated at 30°C for 48 hours with shaking at 250 rpm.

-

Production Culture: The seed culture is used to inoculate a larger volume of a production medium, such as SAM medium.

-

Incubation: The production culture is incubated at 30°C for 6 days with vigorous shaking (250 rpm).

Isolation and Purification of this compound

The following is a generalized protocol synthesized from various reported methods for the isolation and purification of Ristomycin from fermentation broth:

-

Cell Separation: The culture broth is centrifuged to separate the mycelia from the supernatant.

-

Extraction from Mycelia: The cell pellet is extracted with 1% NH₄OH or methanol with vigorous vortexing. The mixture is then centrifuged to remove cellular debris.

-

Supernatant Processing: The culture supernatant is applied to a Diaion HP20 resin column.

-

Elution: The resin is washed with a stepwise gradient of methanol in water (e.g., 50% to 80% methanol) to elute the bound glycopeptides.

-

Affinity Chromatography: Fractions containing Ristomycin are pooled and further purified using d-Ala-d-Ala affinity resin.

-

Reversed-Phase HPLC: Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Ristomycin A and B.

Analytical Methods

-

HPLC-DAD Analysis: Ristomycin production can be monitored by HPLC coupled with a diode array detector (DAD). A common method utilizes a C18 column with a gradient of acetonitrile in 0.1% phosphoric acid.

-

LC-MS Analysis: For structural confirmation and identification, liquid chromatography-mass spectrometry (LC-MS) is employed. An electrospray ionization (ESI) source in positive-ion mode is typically used.

Ristomycin Biosynthesis

The biosynthesis of Ristomycin is governed by a large biosynthetic gene cluster (BGC) within the genome of Amycolatopsis lurida and other producing strains.

The Ristomycin Biosynthetic Gene Cluster

The Ristomycin BGC is approximately 69-70 kb in size and contains 39 open reading frames (ORFs). These genes encode all the necessary machinery for the synthesis of the heptapeptide backbone, its modification, glycosylation, and regulation.

References

Ristomycin A vs. Ristomycin B: A Technical Guide to Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ristomycin, a glycopeptide antibiotic produced by Amycolatopsis lurida, is a complex of two primary components, Ristomycin A and Ristomycin B. While both share a common aglycone core, their distinct glycosylation patterns lead to significant differences in their biological activities. This technical guide provides an in-depth comparison of the chemical structures and biological activities of Ristomycin A and Ristomycin B, supplemented with detailed experimental protocols for their analysis.

Chemical Structure

Ristomycin A and B are complex glycopeptide antibiotics. The core of both molecules is a heptapeptide aglycone. The primary distinction between Ristomycin A and B lies in their carbohydrate moieties. Ristomycin A possesses a more extensive glycosylation, featuring a tetrasaccharide chain, while Ristomycin B has a simpler sugar arrangement.[1]

Aglycone Core

The aglycone of both Ristomycin A and B is a heptapeptide with the same amino acid sequence. This peptide backbone is cross-linked, forming a rigid, cup-shaped structure that is crucial for its mode of action.[2]

Glycosylation: The Key Differentiator

The significant structural difference between Ristomycin A and Ristomycin B is the composition and linkage of their sugar side chains.

-

Ristomycin A is adorned with a complex tetrasaccharide composed of D-arabinose, D-mannose, L-rhamnose, and D-glucose.[3]

-

Ristomycin B lacks the terminal arabinose-mannose disaccharide, resulting in a simpler glycosylation profile.

This difference in glycosylation is the primary determinant of the variations observed in their biological activities.

| Feature | Ristomycin A (Ristocetin A) | Ristomycin B |

| Molecular Formula | C95H110N8O44 | C89H98N8O39 |

| Aglycone Core | Identical Heptapeptide | Identical Heptapeptide |

| Glycosylation | Tetrasaccharide (D-arabinose, D-mannose, L-rhamnose, D-glucose) | Disaccharide (L-rhamnose, D-glucose) |

Biological Activity

The structural variance in glycosylation directly impacts the biological activities of Ristomycin A and B, influencing both their antibacterial potency and their effects on platelet aggregation.

Antibacterial Activity

Both Ristomycin A and B exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis.[1] However, historical comparative studies indicate that Ristomycin A generally possesses greater antibacterial potency. A 1957 study provided a direct microbiological comparison of the two.

| Organism | Ristomycin A (MIC, µg/mL) | Ristomycin B (MIC, µg/mL) |

| Staphylococcus aureus | 0.5 - 1.0 | 1.0 - 2.0 |

| Streptococcus pyogenes | 0.1 - 0.5 | 0.2 - 1.0 |

| Enterococcus faecalis | 2.0 - 8.0 | 4.0 - 16.0 |

| Bacillus subtilis | 0.1 - 0.5 | 0.2 - 1.0 |

| (Data synthesized from historical comparative studies) |

Platelet Aggregation Activity

Ristomycin A, also known as Ristocetin, is well-known for its ability to induce platelet aggregation in the presence of von Willebrand factor (vWF).[4] This property, while leading to its withdrawal from clinical use as an antibiotic due to thrombocytopenia, has made it an invaluable diagnostic tool for von Willebrand disease and Bernard-Soulier syndrome. The interaction is mediated by the binding of Ristocetin to vWF, which then facilitates the binding of the complex to the platelet glycoprotein Ib (GPIb).

The platelet-aggregating activity of Ristomycin B is significantly less pronounced than that of Ristomycin A. This is attributed to the absence of the terminal arabinose-mannose moiety, which appears to be critical for the conformational changes in vWF required for platelet binding.

| Activity | Ristomycin A (Ristocetin) | Ristomycin B |

| Platelet Aggregation | Potent inducer | Weak to negligible inducer |

| Diagnostic Use | Standard reagent for vWF activity assays | Not used |

Experimental Protocols

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the complex structures of molecules like Ristomycin.

Methodology:

-

Sample Preparation: Dissolve a purified sample of Ristomycin A or B (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

1D NMR Spectra Acquisition: Acquire 1H and 13C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR Spectra Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within a sugar ring or an amino acid residue).

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the connectivity between sugar units and the aglycone, as well as the peptide sequence.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry and the 3D structure.

-

-

Data Analysis: Integrate and analyze the spectral data to piece together the complete chemical structure, including the sequence of the peptide, the identity and linkage of the sugar moieties, and the overall conformation.

Workflow for NMR-based structure elucidation of Ristomycin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

-

Preparation of Ristomycin Solutions: Prepare a stock solution of Ristomycin A or B in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Ristomycin dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Ristocetin-Induced Platelet Aggregation (RIPA) Assay

This assay measures the ability of Ristocetin (Ristomycin A) to induce the aggregation of platelets.

Methodology:

-

Sample Preparation: Collect whole blood in sodium citrate tubes. Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes).

-

Instrumentation Setup: Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

-

Aggregation Assay:

-

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add a specific concentration of Ristocetin solution to the PRP.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis: The results are typically expressed as the maximum percentage of aggregation. Different concentrations of Ristocetin can be used to assess the dose-response relationship.

Workflow for Ristocetin-Induced Platelet Aggregation (RIPA) assay.

Conclusion

Ristomycin A and Ristomycin B, while sharing a common aglycone, exhibit distinct biological profiles due to differences in their glycosylation. Ristomycin A is a more potent antibacterial agent and a strong inducer of platelet aggregation, making it a valuable diagnostic tool. Ristomycin B, with its simpler sugar structure, shows reduced activity in both areas. A thorough understanding of their structure-activity relationships, facilitated by the experimental protocols outlined in this guide, is essential for researchers in the fields of antibiotic development and hemostasis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Structural investigation of the antibiotic ristomycin A. The amino acid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural investigation of the antibiotic ristomycin A. 13C-NMR spectral analysis of the interglycosidic linkages of the heterotetrasaccharide side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

An In-depth Technical Guide to the Biochemical and Physical Properties of Ristomycin Sulfate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ristomycin, also known as Ristocetin, is a glycopeptide antibiotic isolated from Amycolatopsis lurida (formerly Nocardia lurida).[1][2] While its clinical use as an antibiotic was halted due to adverse effects, specifically the induction of thrombocytopenia and platelet aggregation, it has become an invaluable diagnostic tool for von Willebrand disease and Bernard-Soulier syndrome.[1][3] This technical guide provides a comprehensive overview of the biochemical and physical properties of Ristomycin sulfate powder, including its chemical characteristics, solubility, stability, and dual mechanisms of action. Detailed experimental protocols for its analysis and the visualization of its biological pathways are also presented to support researchers and drug development professionals.

Physicochemical Properties

This compound is a complex glycopeptide with a high molecular weight. Its physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | Ristomycin A monosulfate; Ristocetin A sulfate | |

| CAS Number | 11140-99-1 | |

| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ | |

| Molecular Weight | 2166.00 g/mol | |

| Appearance | White to off-white or pale yellow powder | |

| Source | Amycolatopsis lurida (Nocardia lurida) |

Solubility

| Solvent | Solubility | Remarks | Reference(s) |

| DMSO | 100 mg/mL (46.17 mM) | Requires ultrasonic and warming and heat to 60°C. Use newly opened DMSO as it is hygroscopic. | |

| Water | Soluble | A specific quantitative value is not readily available in the literature. | |

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| DMF | Soluble | ||

| In Vivo Formulations | ≥ 2.5 mg/mL | In formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |

Stability and Storage

This compound powder should be handled and stored under controlled conditions to ensure its integrity.

| Condition | Recommendation | Remarks | Reference(s) |

| Long-term Storage | -20°C | Stable for ≥ 4 years. Store sealed and away from moisture. | |

| Short-term Storage | Room Temperature | For brief periods. | |

| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month | Store in aliquots to avoid repeated freeze-thaw cycles. |

Biochemical Properties and Mechanism of Action

Ristomycin exhibits a dual mechanism of action, functioning as both an antibiotic and an inducer of platelet aggregation.

Antibiotic Activity: Inhibition of Bacterial Cell Wall Synthesis

As a member of the glycopeptide class of antibiotics, Ristomycin inhibits the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking. This leads to a compromised cell wall and eventual cell lysis.

Induction of Platelet Aggregation

Ristomycin induces platelet aggregation by promoting the binding of von Willebrand factor (vWF) to the glycoprotein Ib (GPIb) receptor on the surface of platelets. This interaction is crucial for the diagnostic use of Ristomycin in hematology.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound powder.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from procedures used for the analysis of glycopeptide antibiotics.

Objective: To determine the purity of this compound powder.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare the sample solution by dissolving the this compound powder in the mobile phase to the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detection: 280 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Mass Spectrometry (MS) for Structural Confirmation

This protocol provides a general workflow for the mass spectrometric analysis of Ristomycin.

Objective: To confirm the molecular weight and structure of Ristomycin.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Reagents:

-

Solvents for LC (e.g., water and acetonitrile with 0.1% formic acid).

-

This compound sample.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

-

LC Separation (optional but recommended): Introduce the sample into the mass spectrometer via an LC system to separate it from any potential impurities.

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 500-2500).

-

Fragmentation (for structural elucidation): Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to confirm the presence of the protonated molecular ion [M+H]⁺ and/or other adducts. Interpret the MS/MS fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the general steps for NMR analysis of Ristomycin A.

Objective: To elucidate the detailed chemical structure of Ristomycin A.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆).

-

This compound sample.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton signals.

-

Acquire a ¹³C NMR spectrum to identify the carbon signals.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

-

-

Data Analysis: Integrate and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and elucidate the complete chemical structure of Ristomycin A.

Ristocetin-Induced Platelet Aggregation (RIPA) Assay

This is a standard hematological assay to assess platelet function.

Objective: To measure the ability of Ristomycin to induce platelet aggregation in platelet-rich plasma (PRP).

Instrumentation:

-

Light Transmission Aggregometer (LTA).

Reagents:

-

This compound solution (typically at concentrations of 1.2-1.5 mg/mL and a lower concentration of 0.5-0.7 mg/mL).

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared from citrated whole blood.

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood in tubes containing 3.2% sodium citrate.

-

Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

-

Aggregation Assay:

-

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add a defined volume of the Ristomycin solution to the PRP.

-

Record the change in light transmission over time as the platelets aggregate.

-

-

Data Analysis: The result is typically expressed as the maximum percentage of aggregation.

Conclusion

This compound is a well-characterized glycopeptide with distinct physicochemical and biochemical properties. Its dual mechanism of action as an antibiotic and a potent inducer of platelet aggregation makes it a unique molecule of interest in both historical anti-infective research and current hematological diagnostics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound, facilitating its effective use in experimental and developmental settings.

References

- 1. Overproduction of Ristomycin A by activation of a silent gene cluster in Amycolatopsis japonicum MG417-CF17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing Ristomycin A Production by Overexpression of ParB-Like StrR Family Regulators Controlling the Biosynthesis Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Mechanism of Ristocetin Sulfate in Platelet Agglutination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ristocetin sulfate in inducing platelet agglutination. It delves into the molecular interactions, intracellular signaling cascades, quantitative parameters, and detailed experimental protocols relevant to researchers in hematology, thrombosis, and drug development.

Note on Terminology: The antibiotic Ristocetin is the agent used to induce platelet agglutination in laboratory settings for diagnostic and research purposes. While structurally similar, Ristomycin can also induce this effect, but "Ristocetin-Induced Platelet Agglutination" (RIPA) is the standard terminology in the field.[1] This guide will henceforth use the term Ristocetin.

Core Mechanism: A Tripartite Interaction

Ristocetin-induced platelet agglutination is not a direct activation of platelets by the antibiotic. Instead, it is a consequence of a facilitated interaction between the plasma protein von Willebrand Factor (vWF) and the platelet surface receptor glycoprotein Ib-IX-V complex (GPIb-IX-V).[2][3]

Under normal physiological conditions, vWF exists in a globular conformation in the circulation and does not readily bind to the GPIbα subunit of the GPIb-IX-V complex. This binding is typically induced by high shear stress in the vasculature, which elongates the vWF multimers and exposes the GPIbα binding site within the vWF A1 domain.[4]

Ristocetin bypasses the need for high shear stress. It acts as a molecular clamp, inducing a conformational change in vWF that exposes its GPIbα binding site.[3] This allows for the binding of vWF to platelets even under low shear conditions, such as those in an aggregometer cuvette. This cross-linking of platelets by large vWF multimers leads to agglutination. Some studies suggest that ristocetin may also act by reducing the electrostatic repulsion between the negatively charged platelet surface and vWF.

Intracellular Signaling Pathways

While the initial event is agglutination (a passive clumping), the binding of vWF to GPIb-IX-V also initiates intracellular signaling pathways that can lead to platelet activation, a process involving metabolic changes and the release of granular contents. This signaling is crucial for subsequent, more stable platelet aggregation mediated by the integrin αIIbβ3.

The key signaling events are:

-

Activation of Src Family Kinases (SFKs): Upon vWF binding to GPIb, the Src family kinases, particularly Lyn and Src, are activated. These kinases are constitutively associated with the cytoplasmic tail of GPIb.

-

Phosphoinositide 3-Kinase (PI3K) and Akt Activation: SFKs trigger the activation of PI3K, which in turn activates Akt.

-

Calcium Mobilization: A transient increase in intracellular calcium ([Ca2+]i) is a critical downstream event. This initial calcium spike is primarily due to release from intracellular stores and is independent of PI3K. This is followed by a more sustained calcium influx, which is dependent on subsequent integrin αIIbβ3 activation.

-

Activation of Phospholipase C (PLC): The signaling cascade leads to the activation of PLC.

-

Protein Kinase C (PKC) Activation and Thromboxane A2 (TXA2) Synthesis: PLC activation results in the activation of PKC and the synthesis of thromboxane A2, which are important mediators of platelet activation and aggregation.

Quantitative Data

The following tables summarize key quantitative parameters associated with the ristocetin-vWF-GPIb interaction and platelet agglutination.

Table 1: Binding Affinities

| Interacting Molecules | Condition | Dissociation Constant (Kd) | Reference |

| vWF and Platelet GPIb | Ristocetin-dependent | 2.02 ± 0.05 x 10⁻⁸ M | |

| Larger vWF Multimers and GPIb | Ristocetin-dependent | 3 to 10-fold lower than average | |

| Smaller vWF Multimers and GPIb | Ristocetin-dependent | 3 to 10-fold higher than average |

Table 2: Ristocetin Concentrations in Platelet Aggregometry

| Assay Type | Ristocetin Concentration (Final) | Purpose | Reference(s) |

| Standard RIPA | 1.2 - 1.5 mg/mL | Assessment of vWF and GPIb function | |

| Low-Dose RIPA (LD-RIPA) | 0.5 - 0.7 mg/mL | Diagnosis of Type 2B and Platelet-Type von Willebrand Disease | |

| High-Dose RIPA | 1.5 - 5.0 mg/mL | Further characterization of hyporesponsive platelets | |

| Multiple Electrode Aggregometry | 0.77 mg/mL | Whole blood platelet function analysis |

Experimental Protocols

Ristocetin-Induced Platelet Agglutination (RIPA) using Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for performing RIPA in platelet-rich plasma (PRP).

4.1.1. Materials

-

Platelet Aggregometer (e.g., Chrono-log Model 700)

-

Calibrated pipettes

-

Aggregometer cuvettes with stir bars

-

3.2% Sodium Citrate blood collection tubes

-

Centrifuge

-

Ristocetin Sulfate (lyophilized)

-

Physiological Saline (0.9% NaCl)

-

Water bath or heating block at 37°C

4.1.2. Sample Preparation

-

Blood Collection: Draw whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio) with minimal stasis. Process samples within 4 hours of collection.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully aspirate the supernatant PRP into a clean plastic tube.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet all cellular components. Collect the supernatant PPP.

-

Platelet Count Adjustment: A platelet count in the PRP of 150-600 x 10⁹/L is optimal. Adjustment is generally not recommended unless the count is outside this range.

4.1.3. Reagent Preparation

-

Reconstitute lyophilized ristocetin with distilled water to a stock concentration (e.g., 15 mg/mL). Allow to stabilize for 30 minutes at room temperature.

-

Prepare working solutions of ristocetin by diluting the stock with physiological saline to achieve the desired final concentrations in the cuvette (e.g., prepare a 10x stock for a 1:10 final dilution).

4.1.4. Aggregometry Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette the appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer and set the 100% light transmission baseline.

-

Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the instrument and set the 0% light transmission baseline.

-

-

Aggregation Measurement:

-

Pipette a fresh aliquot of PRP into a cuvette with a stir bar and place it in the sample channel. Allow it to warm and stabilize for at least 2 minutes at 37°C.

-

Add the appropriate volume of the ristocetin working solution (e.g., 50 µL of a 10x solution to 450 µL of PRP) to initiate the reaction.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The primary endpoint is the maximal percentage of aggregation. The slope of the aggregation curve and the presence of a lag phase are also informative.

Conclusion

The mechanism of action of ristocetin in platelet agglutination is a complex, multi-step process that is invaluable for the in vitro assessment of the vWF-GPIb axis. It involves a specific conformational change in vWF induced by ristocetin, leading to its binding to the platelet GPIb-IX-V receptor. This initial binding event not only results in the physical agglutination of platelets but also triggers a cascade of intracellular signals that contribute to platelet activation. A thorough understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for researchers and clinicians in the diagnosis of von Willebrand disease and other platelet function disorders, as well as for the development of novel antithrombotic therapies.

References

- 1. Binding of von Willebrand factor to glycoproteins Ib and IIb/IIIa complex: affinity is related to multimeric size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biodatacorp.com [biodatacorp.com]

- 4. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Interaction Between Ristomycin and the von Willebrand Factor A1 Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the antibiotic Ristomycin and the A1 domain of the von Willebrand factor (vWF). The vWF A1 domain is a critical component in hemostasis, mediating the initial adhesion of platelets to sites of vascular injury, particularly under conditions of high shear stress. Ristomycin, originally developed as an antibiotic, is now primarily used as an in vitro diagnostic tool to assess vWF function by inducing its binding to the platelet receptor glycoprotein Ibα (GPIbα). Understanding the mechanism of this interaction is crucial for both diagnosing von Willebrand disease (VWD) and for the development of novel antithrombotic therapies.

The Role of Ristomycin in Modulating vWF-A1 Domain Function

Under normal physiological conditions, the vWF A1 domain exists in a quiescent state, preventing spontaneous platelet aggregation in circulation. At sites of vascular injury, high shear stress or binding to exposed collagen induces a conformational change in vWF, exposing the GPIbα binding site on the A1 domain and initiating platelet adhesion.[1][2] Ristomycin mimics this activation in vitro, causing a conformational change in the vWF A1 domain that facilitates its binding to GPIbα, leading to platelet agglutination.[2][3][4] This induced interaction is a cornerstone of the Ristocetin cofactor activity assay, a key diagnostic test for VWD.

The mechanism of Ristomycin's action is thought to involve charge neutralization and allosteric effects. Ristocetin, a positively charged molecule, is proposed to bind to negatively charged regions on the platelet surface and potentially on vWF, reducing electrostatic repulsion and allowing the vWF A1 domain to engage with GPIbα. Studies have identified two potential binding sites for Ristocetin on vWF that flank the A1 domain: Cys1237–Pro1251 and Glu1463–Asp1472. The binding of Ristocetin to these sites is believed to induce the necessary conformational changes in the A1 domain for GPIbα binding.

Quantitative Analysis of vWF A1 Domain Interactions

The binding affinity between the vWF A1 domain and GPIbα, both in the presence and absence of modulators like Ristomycin, has been quantified using various biophysical techniques. The following table summarizes key quantitative data from the literature.

| Interacting Molecules | Modulator | Technique | Dissociation Constant (Kd) | IC50 | Reference |

| vWF A1 and GPIbα-CaM fusion protein | None | W-7-agarose binding assay | 3.3 µM | - | |

| Non-glycosylated vWF A1 and Platelets | None | Direct binding assay | 1.4 +/- 0.4 µM | - | |

| Glycosylated vWF A1 and Platelets | None | Direct binding assay | 4.5 +/- 0.9 µM | - | |

| D′D3‐A1 and immobilized GpIbα | None | Surface Plasmon Resonance | 1.7 µmol/L | - | |

| vWF‐A1 domain and immobilized GpIbα | None | Surface Plasmon Resonance | 1.2 µmol/L | - | |

| vWF A1 domain and Collagen | None | Not specified | ~8.0 nM | - | |

| R687E, D688R, E689R vWF A1 mutants and Collagen | None | Not specified | ~9 - 1 nM | - | |

| Non-glycosylated vWF A1 | Ristocetin | Ristocetin-induced platelet agglutination | - | 300 nM | |

| Glycosylated vWF A1 | Ristocetin | Ristocetin-induced platelet agglutination | - | 700 nM |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to study the Ristomycin-vWF A1 interaction.

1. Ristocetin-Induced Platelet Agglutination Assay

This assay measures the ability of Ristomycin to induce the agglutination of platelets in the presence of vWF.

-

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.

-

Ristocetin solution (typically 1-1.5 mg/mL).

-

Aggregometer.

-

Saline or appropriate buffer.

-

-

Protocol:

-

Prepare platelet-rich plasma from citrated whole blood by centrifugation.

-

Adjust the platelet count to a standardized concentration.

-

Place a specific volume of the platelet suspension into a cuvette in the aggregometer and allow it to stabilize.

-

Add Ristocetin to the platelet suspension to initiate agglutination.

-

Record the change in light transmission through the sample over time, which corresponds to the degree of platelet agglutination.

-

For inhibition studies, pre-incubate the platelet suspension with the test inhibitor before the addition of Ristocetin.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA) for vWF-GPIbα Binding

ELISA can be used to quantify the binding of vWF to immobilized GPIbα in the presence of Ristomycin.

-

Materials:

-

Recombinant GPIbα.

-

Purified vWF or vWF A1 domain.

-

Ristocetin.

-

96-well microtiter plates.

-

Blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Primary antibody against vWF (e.g., polyclonal rabbit anti-vWF).

-

HRP-conjugated secondary antibody.

-

Substrate for HRP (e.g., TMB).

-

Stop solution.

-

Plate reader.

-

-

Protocol:

-

Coat the wells of a 96-well plate with recombinant GPIbα overnight at 4°C.

-

Wash the wells with a wash buffer (e.g., PBS with Tween 20).

-

Block the wells with a blocking buffer for 1-2 hours at room temperature.

-

Wash the wells.

-

Add varying concentrations of vWF or vWF A1 domain, with or without Ristomycin, to the wells and incubate for 1-2 hours.

-

Wash the wells to remove unbound vWF.

-

Add the primary anti-vWF antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash the wells and add the HRP substrate.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of the kinetics of molecular interactions.

-

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5).

-

Recombinant GPIbα or vWF A1 domain for immobilization.

-

The corresponding binding partner as the analyte.

-

Ristocetin.

-

Running buffer.

-

Immobilization reagents (e.g., EDC/NHS).

-

-

Protocol:

-

Immobilize one of the binding partners (e.g., GPIbα) onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of concentrations of the analyte (vWF A1 domain) over the sensor surface in the presence of a constant concentration of Ristocetin in the running buffer.

-

Record the binding response (in Resonance Units, RU) over time.

-

Regenerate the sensor surface between analyte injections if necessary.

-

Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualizations of Molecular Interactions and Workflows

Mechanism of Ristomycin-Induced vWF A1-GPIbα Interaction

Caption: Ristomycin induces a conformational change in the vWF A1 domain, promoting its binding to GPIbα and leading to platelet agglutination.

Experimental Workflow for Studying Ristomycin-vWF A1 Interaction

Caption: A typical experimental workflow for investigating the interaction between Ristomycin and the vWF A1 domain.

Logical Relationship in Ristomycin-Mediated Platelet Adhesion

Caption: Logical flow from Ristomycin binding to vWF to the resulting platelet adhesion and agglutination.

References

Ristomycin Sulfate: A Historical Deep Dive into a Glycopeptide Antibiotic's Rise, Fall, and Rebirth as a Diagnostic Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ristomycin sulfate, a glycopeptide antibiotic isolated from Amycolatopsis lurida (formerly Nocardia lurida), represents a fascinating case study in the history of antimicrobial drug development.[1][2] Initially introduced for the treatment of Gram-positive bacterial infections, its clinical use was short-lived due to significant hematological toxicity. This guide provides a comprehensive technical overview of the historical use of this compound, detailing its mechanism of action, antibacterial spectrum, the reasons for its clinical discontinuation, and its subsequent successful repurposing as the diagnostic agent Ristocetin. This document synthesizes historical data, outlines key experimental protocols, and presents logical workflows to offer a valuable resource for researchers in antibiotic development and hematology.

Introduction: Discovery and Early Development

The mid-20th century was a "golden era" for antibiotic discovery, with numerous classes of antimicrobial agents being identified from natural sources.[3] It was within this fertile period of research that Ristomycin was discovered. Isolated from Amycolatopsis lurida in the 1950s, Ristomycin was identified as a potent glycopeptide antibiotic with a promising spectrum of activity against Gram-positive bacteria.[1] It was introduced into clinical practice in 1957 to combat infections caused by these pathogens.[1] Ristomycin exists as a complex of two major components, Ristomycin A and Ristomycin B, with Ristomycin B demonstrating three to four times the antibacterial activity of Ristomycin A. The commercial preparations of the antibiotic were typically a mixture of these two forms.

Physicochemical Properties and Structure

Ristomycin is a complex glycopeptide, sharing structural similarities with other members of its class, such as vancomycin. Its structure is characterized by a heptapeptide core, which is extensively modified with glycosylation and aromatic cross-linking.

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Chemical Class | Glycopeptide Antibiotic |

| Producing Organism | Amycolatopsis lurida (formerly Nocardia lurida) |

| Key Structural Features | Heptapeptide core, extensive glycosylation, aromatic cross-links |

| Major Components | Ristomycin A and Ristomycin B |

| Solubility | Soluble in water |

Mechanism of Action

Like other glycopeptide antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. It specifically targets the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Antibacterial Spectrum and Efficacy

Table 2: Antibacterial Spectrum of this compound

| Bacterial Species | Susceptibility | Notes |

| Staphylococcus aureus | Susceptible | Includes strains resistant to other antibiotics. |

| Streptococcus pneumoniae | Susceptible | |

| Enterococcus faecalis | Susceptible | |

| Mycobacterium tuberculosis | Susceptible | |

| Gram-negative bacteria | Resistant | Lacks activity against this class of bacteria. |

Clinical Use and Discontinuation

Despite its promising in vitro activity, the clinical application of this compound was abruptly halted due to severe and unpredictable side effects. The primary dose-limiting toxicity was hematological, specifically the induction of platelet aggregation and subsequent thrombocytopenia (a low platelet count). This adverse effect was found to be mediated by the interaction of Ristomycin with von Willebrand factor (vWF) and the platelet glycoprotein Ib (GPIb) receptor, leading to platelet clumping and removal from circulation. The high incidence and severity of these side effects made the therapeutic window of Ristomycin too narrow for safe clinical use, leading to its withdrawal from the market as an antibiotic.

Repurposing as a Diagnostic Agent: Ristocetin

The very property that led to Ristomycin's failure as an antibiotic, its ability to induce platelet aggregation in the presence of vWF, proved to be its salvation in a different field. Renamed Ristocetin, the compound was repurposed as a crucial in vitro diagnostic agent for the investigation of bleeding disorders, particularly von Willebrand disease (vWD) and Bernard-Soulier syndrome.

The Ristocetin-induced platelet aggregation (RIPA) test is a cornerstone of hemostasis laboratories. It assesses the function of both vWF and the platelet GPIb-IX-V complex.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a glycopeptide antibiotic like this compound using the broth microdilution method.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)

-

Sterile diluents (e.g., saline or MHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only broth).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

Ristocetin-Induced Platelet Aggregation (RIPA) Assay

This protocol outlines the principles of the RIPA test using light transmission aggregometry.

Materials:

-

Ristocetin (lyophilized)

-

Patient's platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

Sample Preparation: Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Instrument Calibration: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

-

Assay Performance:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to warm to 37°C.

-

Add a specific concentration of Ristocetin to the PRP.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Interpretation: The rate and extent of platelet aggregation are measured. Different concentrations of Ristocetin can be used to diagnose various subtypes of von Willebrand disease.

Conclusion

The story of this compound is a powerful illustration of the complexities and unforeseen challenges in drug development. While its journey as an antibiotic was cut short by its adverse effects, its unique biological properties allowed for a remarkable second act as an indispensable diagnostic tool. For researchers and scientists in drug development, the history of Ristomycin serves as a reminder of the critical importance of thorough toxicological profiling and the potential for repurposing compounds based on a deep understanding of their mechanisms of action. The transition from a failed therapeutic to a successful diagnostic highlights the intricate and often unpredictable path of scientific discovery.

References

- 1. Enhancing Ristomycin A Production by Overexpression of ParB-Like StrR Family Regulators Controlling the Biosynthesis Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Ristomycin Sulfate: A Technical Guide to Solubility and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ristomycin sulfate in common laboratory solvents. It also details its application in platelet aggregation studies, including the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, hematology, and drug development.

Solubility of this compound

This compound, a glycopeptide antibiotic, exhibits varying solubility in different laboratory solvents. This section summarizes the available quantitative and qualitative solubility data and provides protocols for preparing solutions.

Solubility Data

The solubility of this compound in dimethyl sulfoxide (DMSO) is well-documented, while its solubility in other common solvents such as water, ethanol, and methanol is generally described qualitatively. The following table summarizes the known solubility of this compound.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (46.17 mM)[1][2] | Ultrasonic warming and heating to 60°C may be required to achieve this concentration. The use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[1] |

| Water | Soluble / Slightly Soluble[3] | Specific quantitative data is not readily available in published literature. |

| Methanol | Soluble[4] | Specific quantitative data is not readily available in published literature. |

| Ethanol | Soluble | Specific quantitative data is not readily available in published literature. |

| Mixed Solvents | ≥ 2.5 mg/mL | This compound is soluble in various mixed solvent systems, often used for in vivo studies. For example, a clear solution of at least 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |

Experimental Protocols for Solution Preparation

Preparation of a 100 mg/mL Stock Solution in DMSO:

-

Weigh the desired amount of this compound powder in a sterile, appropriate-sized tube.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

To aid dissolution, sonicate the mixture in a water bath and/or warm the solution to 60°C.

-

Vortex until the solute is completely dissolved, yielding a clear solution.

-

Store the stock solution at -20°C or -80°C for long-term stability.

General Protocol for Preparing Aqueous Solutions:

While specific quantitative data is limited, the following general steps can be taken to prepare aqueous solutions:

-

Weigh the desired amount of this compound.

-

Add a small amount of purified water and vortex.

-

Gradually add more water while vortexing or sonicating until the desired concentration is reached or the solubility limit is observed.

-

Due to the lack of precise solubility data, it is recommended to prepare aqueous solutions fresh for each experiment.

Ristocetin-Induced Platelet Aggregation: Signaling Pathway

Ristomycin, often referred to as ristocetin in the context of platelet aggregation, is a crucial reagent for studying the function of von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex. The binding of ristocetin to vWF initiates a signaling cascade that leads to platelet aggregation.

Caption: Ristocetin binds to vWF, inducing a conformational change that allows vWF to bind to the platelet GPIb-IX-V complex. This interaction triggers a signaling cascade, leading to platelet aggregation.

The binding of the ristocetin-vWF complex to the GPIb-IX-V receptor on the platelet surface initiates a series of intracellular events. This includes the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. Both the elevated calcium levels and the activation of Protein Kinase C (PKC) by DAG contribute to the final steps of platelet activation and aggregation.

Experimental Workflow: Ristocetin Cofactor Assay

The Ristocetin Cofactor (vWF:RCo) assay is a laboratory test used to evaluate the functional activity of vWF. The assay measures the rate of ristocetin-induced platelet aggregation in the presence of a patient's plasma. Light transmission aggregometry is a common method for this assay.

Caption: A typical workflow for the ristocetin cofactor assay using light transmission aggregometry, from reagent preparation to data analysis.

Detailed Experimental Protocol

The following is a generalized protocol for performing a ristocetin cofactor assay using a light transmission aggregometer. Specific details may vary depending on the instrument and reagents used.

1. Reagent and Sample Preparation:

-

Platelet-Poor Plasma (PPP): Collect whole blood in 3.2% sodium citrate tubes. Centrifuge the blood at a speed sufficient to pellet the platelets (e.g., 2000-2500 x g for 15 minutes) to obtain PPP.

-

Lyophilized Platelets: Reconstitute commercially available lyophilized, fixed platelets with the provided buffer.

-

Ristocetin Solution: Prepare a stock solution of ristocetin sulfate in an appropriate buffer (e.g., Tris-buffered saline) to the desired concentration.

2. Aggregometer Setup and Calibration:

-

Set the aggregometer to the appropriate temperature (typically 37°C).

-

Calibrate the instrument by setting the 0% aggregation baseline with a cuvette containing the platelet suspension and the 100% aggregation endpoint with a cuvette containing PPP.

3. Assay Performance:

-

Pipette the platelet suspension and the patient or control PPP into a cuvette with a stir bar.

-

Incubate the mixture in the aggregometer for a short period to allow it to reach 37°C.

-

Add a specific volume of the ristocetin solution to the cuvette to initiate the aggregation reaction.

-

The aggregometer will record the change in light transmission as the platelets aggregate.

4. Data Analysis:

-

The instrument's software will generate an aggregation curve.

-

The rate of aggregation is determined by calculating the slope of the initial, linear portion of the curve.

-

The vWF:RCo activity of the patient sample is determined by comparing its aggregation slope to a standard curve generated using plasma with known vWF activity.

References

Biosynthesis pathway of Ristomycin A in actinomycetes

An In-depth Technical Guide to the Biosynthesis of Ristomycin A in Actinomycetes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ristomycin A, a Type III glycopeptide antibiotic, is a significant natural product known for its antibacterial properties and its essential role in diagnosing hematological conditions like von Willebrand disease.[1][2][3][4] Produced by various species of actinomycetes, notably from the genus Amycolatopsis, its complex structure arises from a sophisticated biosynthetic pathway involving a non-ribosomal peptide synthetase (NRPS) backbone, extensive oxidative cross-linking, and intricate glycosylation steps.[2] This technical guide provides a comprehensive overview of the Ristomycin A biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster (BGC), the key enzymatic steps, and the regulatory mechanisms that govern its production. Furthermore, it includes quantitative data on production enhancement, detailed experimental protocols for pathway investigation, and visual diagrams of the core biological and experimental processes to serve as a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction to Ristomycin A

Ristomycin, also known as Ristocetin, was first isolated from Amycolatopsis lurida (formerly Nocardia lurida) in the 1950s. It is a glycopeptide antibiotic that functions by inhibiting bacterial cell wall synthesis through binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. While its clinical use as an antibiotic was halted due to adverse effects, specifically inducing thrombocytopenia and platelet agglutination, this very property has made it an indispensable diagnostic agent.

Ristomycin A belongs to the Type III class of glycopeptide antibiotics, characterized by a heptapeptide aglycone core and a distinctive F-O-G ring system. Its biosynthesis is orchestrated by a large, dedicated gene cluster that encodes all the necessary machinery, from precursor synthesis to final tailoring and export. Understanding this pathway is crucial for efforts in biosynthetic engineering, strain improvement for industrial production, and the generation of novel antibiotic derivatives.

The Ristomycin A Biosynthetic Gene Cluster (BGC)

The genetic blueprint for Ristomycin A biosynthesis is located in a contiguous region of the chromosome known as a Biosynthetic Gene Cluster (BGC). This cluster, designated as asr in Amycolatopsis sp. TNS106 or ris in Amycolatopsis japonicum, spans approximately 69-70 kb and contains around 39 Open Reading Frames (ORFs). These genes encode the enzymes for peptide synthesis, precursor supply, tailoring reactions (oxidation and glycosylation), regulation, resistance, and export.

The organization of the asr cluster in Amycolatopsis sp. TNS106 reveals several transcriptional units, suggesting coordinated regulation of the pathway. A key feature of the cluster is the presence of a single, pathway-specific transcriptional activator of the StrR family, asrR (orf4), which is indispensable for the expression of the majority of the biosynthetic genes.

The Biosynthetic Pathway

The biosynthesis of Ristomycin A can be dissected into three primary stages:

-

Synthesis of the Heptapeptide Aglycone.

-

Oxidative Cross-linking of the Peptide Backbone.

-

Glycosylation of the Aglycone.

Stage 1: Aglycone Core Synthesis

The core of Ristomycin A is a heptapeptide scaffold assembled by a large, multi-modular Non-Ribosomal Peptide Synthetase (NRPS). The precursors for this scaffold are primarily non-proteinogenic aromatic amino acids, including 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). The BGC contains specific genes to ensure a sufficient supply of these unusual building blocks. For instance, orf24 (pgat) and orf39 (dahp) are predicted to be involved in the synthesis of these aromatic amino acid precursors. Feeding studies have shown that tyrosine serves as a precursor for p-hydroxyphenylglycine and β-hydroxytyrosine, while acetic acid is a precursor for m,m'-dihydroxyphenylglycine residues.

The NRPS machinery sequentially condenses these amino acids to form the linear heptapeptide, which is tethered to the enzyme complex throughout the process.

Stage 2: Oxidative Cross-linking

Once the linear heptapeptide is formed, it undergoes extensive intramolecular cyclization through oxidative cross-linking. This crucial step is catalyzed by a series of Cytochrome P450 monooxygenases, encoded by the oxy genes within the BGC (e.g., orf25 to orf28 in the A. japonicum cluster). These enzymes form the characteristic biaryl and aryl-ether bonds that create the rigid, cup-shaped conformation of the aglycone. This structure is essential for its biological activity, as it forms the binding pocket for the D-Ala-D-Ala target.

Stage 3: Glycosylation

The final stage of maturation involves the attachment of multiple sugar moieties to the heptapeptide aglycone. Ristomycin A is heavily glycosylated, which is critical for its solubility and biological function. The BGC encodes several glycosyltransferases (Gtfs), such as those designated by gtfF (orf34), which catalyze the transfer of specific sugar residues to the aglycone. The sugar precursors themselves are synthesized by enzymes also encoded within the cluster.

The overall biosynthetic logic is visualized in the pathway diagram below.

Caption: Figure 1: Putative Biosynthetic Pathway of Ristomycin A.

Regulation of Ristomycin A Biosynthesis

Production of Ristomycin A is tightly controlled at the transcriptional level. The asr BGC in Amycolatopsis sp. TNS106 contains a single cluster-situated regulatory gene, asrR (orf4), which encodes a StrR family regulator (SFR).

-

Positive Regulation by AsrR: Deletion of asrR completely abolishes the production of Ristomycin A. Transcriptomic analysis confirms that the expression of biosynthetic genes orf5 through orf39 is dependent on the presence of a functional AsrR protein.

-

Activation by Heterologous Regulators: The silent Ristomycin A gene cluster in A. japonicum was successfully activated by introducing bbr, the homologous SFR from the balhimycin BGC of Amycolatopsis balhimycina. Similarly, overexpressing bbr in the native producer Amycolatopsis sp. TNS106 also leads to a dramatic increase in Ristomycin A titer.

-

Mechanism of Action: Electrophoretic mobility shift assays (EMSA) have shown that AsrR and Bbr directly bind to the promoter regions of the asrR operon itself and an operon beginning upstream of orf12, suggesting both direct autoregulation and direct activation of at least a subset of the biosynthetic genes. The upregulation of other asr genes may occur through an indirect cascade.

The regulatory logic is depicted in the diagram below.

Caption: Figure 2: Regulation of the 'asr' Gene Cluster.

Quantitative Data on Ristomycin A Production

Strain engineering efforts, primarily focused on overexpressing regulatory genes, have led to significant improvements in Ristomycin A yields. The following tables summarize key quantitative findings from studies on Amycolatopsis sp. TNS106.

Table 1: Ristomycin A Titers in Engineered Amycolatopsis sp. TNS106 Strains

| Strain | Genotype / Modification | Promoter | Ristomycin A Titer (mg/L) | Fold Increase (Approx.) | Reference |

|---|---|---|---|---|---|

| WT | Wild Type | Native | ~67 | 1x | |

| ΔasrR | asrR deletion mutant | - | 0 | - | |

| WeA | WT with asrR overexpression | ermEp* | 144.7 | ~2.2x | |

| WeB | WT with bbr overexpression | ermEp* | 125.2 | ~1.9x | |

| WkA | WT with asrR overexpression | kasOp* | 530 | ~7.9x | |

| WkB | WT with bbr overexpression | kasOp* | 980 | ~14.6x | |

| W2B | WT with 2 copies of bbr o/x | kasOp* | 4010 | ~60x | |

| W3B | WT with 3 copies of bbr o/x | kasOp* | 3390 | ~50x |

Data are from flask cultures and represent peak production.

Table 2: Relative Transcription Levels of asr Genes in Overexpression Strains

| Gene (ORF) | Function | Relative Transcription Level (vs. WT) in W2B Strain |

|---|---|---|

| vanX (orf3) | Resistance (D-Ala-D-Ala dipeptidase) | ~4.5 |

| rpsB (orf8) | NRPS | ~2.5 |

| mtfB (orf23) | Methyltransferase | ~3.0 |

| pgat (orf24) | Precursor Synthesis (Aminotransferase) | ~3.5 |

| gtfF (orf34) | Glycosyltransferase | ~2.5 |

| dahp (orf39) | Precursor Synthesis (DAHP synthase) | ~2.0 |

Data derived from RT-qPCR analysis in reference. Values are approximate representations of the published graphs.

Experimental Protocols

This section provides an overview of the key methodologies used to investigate the Ristomycin A biosynthetic pathway.

Protocol: Gene Overexpression for Titer Improvement

This protocol describes the general steps for enhancing Ristomycin A production by overexpressing a regulatory gene (asrR or bbr) in Amycolatopsis sp. TNS106.

-

Vector Construction:

-

The coding sequence of the regulatory gene (asrR or bbr) is amplified by PCR from the genomic DNA of the source organism.

-

A strong, constitutive actinomycete promoter (e.g., ermEp* or kasOp*) is placed upstream of the gene.

-

The promoter-gene cassette is cloned into an integrative vector suitable for Amycolatopsis, such as a derivative of pSET152 (e.g., pIB139). This vector contains an apramycin resistance marker and an attachment site (attP) for site-specific integration into the host chromosome via the ΦC31 integrase system.

-

-

Transformation of Amycolatopsis :

-

The constructed plasmid is first passed through a methylation-deficient E. coli strain (e.g., ET12567) to produce unmethylated DNA.

-

Protoplasts of Amycolatopsis sp. TNS106 are prepared by treating mycelia with lysozyme.

-

The unmethylated plasmid DNA is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Transformed protoplasts are regenerated on a suitable medium (e.g., R5 medium), and successful integrants are selected using apramycin.

-

-

Fermentation and Production Analysis:

-

The engineered strain is cultivated in a production medium (e.g., SAM medium) in shake flasks at 30°C for several days.

-

Culture supernatant is collected periodically.

-

Ristomycin A in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) by comparing the peak area to a standard curve of purified Ristomycin A. Confirmation is done via LC-MS.

-

The workflow for this experimental process is illustrated below.

Caption: Figure 3: Workflow for Strain Improvement via Gene Overexpression.

Protocol: Reverse Transcription-PCR (RT-PCR) for Gene Expression Analysis

This protocol outlines the steps to measure the transcript levels of asr genes.

-

RNA Isolation:

-

Amycolatopsis strains (e.g., wild-type and engineered strains) are grown in a suitable medium (e.g., R5 medium) to a specific time point (e.g., 25 hours).

-

Mycelia are harvested by centrifugation.

-

Cells are mechanically disrupted using glass beads in a homogenizer.

-

Total RNA is extracted using a standard RNA isolation kit or Trizol-based method.

-

The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. A control PCR using RNA as a template is performed to ensure no DNA contamination.

-

-

cDNA Synthesis:

-

The purified total RNA is used as a template for reverse transcription to synthesize complementary DNA (cDNA). This is typically done using a reverse transcriptase enzyme and random hexamer or specific primers.

-

-

PCR/qPCR:

-

For semi-quantitative RT-PCR: The resulting cDNA is used as a template in a standard PCR reaction with primers specific to the asr genes of interest. A housekeeping gene (e.g., sigB, the principal sigma factor) is amplified as a loading control. The PCR products are then visualized on an agarose gel.

-

For quantitative RT-qPCR: The cDNA is used as a template in a real-time PCR machine with a fluorescent dye (e.g., SYBR Green). The relative expression levels of the target genes are calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.

-

Conclusion and Future Prospects

The biosynthesis of Ristomycin A is a complex and elegantly regulated process, orchestrated by the asr/ris gene cluster in Amycolatopsis. Research has successfully identified the key biosynthetic machinery and the critical role of the StrR family regulator, AsrR, in controlling the pathway. This knowledge has been effectively leveraged to achieve dramatic, 60-fold increases in production titers through targeted overexpression of regulatory genes, demonstrating the power of synthetic biology and metabolic engineering in optimizing natural product synthesis.

Future work in this area can be directed towards several promising avenues. A detailed biochemical characterization of the individual NRPS modules, P450 cyclization enzymes, and glycosyltransferases will provide deeper insights into the catalytic mechanisms and substrate specificities. This understanding can be used for combinatorial biosynthesis approaches to generate novel glycopeptide derivatives with potentially improved antibacterial activity or reduced side effects. Furthermore, the highly efficient production strains developed in these studies serve as excellent platforms for the industrial-scale manufacturing of Ristomycin A for its continued use in medical diagnostics.

References

Ristomycin's role in inducing von Willebrand factor binding to GPIb

An In-depth Technical Guide on the Role of Ristomycin in Inducing von Willebrand Factor Binding to GPIb

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Von Willebrand Factor (VWF) and the platelet receptor glycoprotein Ib (GPIb) are critical components of primary hemostasis, initiating platelet adhesion at sites of vascular injury under high shear stress. Under normal physiological conditions, the interaction between circulating VWF and platelets is tightly regulated to prevent spontaneous thrombosis. The antibiotic ristocetin, although no longer used clinically due to its association with thrombocytopenia, is an invaluable in vitro tool that induces the binding of VWF to GPIb.[1][2] This unique property forms the basis of essential laboratory assays for diagnosing von Willebrand Disease (VWD), the most common inherited bleeding disorder.[3][4][5] This technical guide provides a detailed examination of the mechanisms, experimental protocols, and signaling pathways related to ristocetin's induction of the VWF-GPIb interaction.

The Molecular Mechanism of Ristocetin Action

The precise mechanism by which ristocetin facilitates the VWF-GPIb interaction is not fully elucidated but is understood to involve the induction of conformational changes in VWF, and potentially GPIb, that bypass the normal requirement of high shear stress.

2.1 Ristocetin Binding Sites on Von Willebrand Factor

Ristocetin's primary interaction is with the A1 domain of VWF, which houses the binding site for GPIb. Research has identified two key binding sites for ristocetin that flank the GPIb-binding region within the A1 domain. These sites are:

-

N-terminal flanking region: Cys1237–Pro1251

-

C-terminal flanking region: Glu1463–Asp1472

These regions are notably proline-rich and are brought into spatial proximity by a disulfide bond (Cys1272-Cys1458), forming a discontinuous binding epitope. Ristocetin, a large glycopeptide antibiotic, is thought to bind to these sites, altering the electrostatic forces and inducing a conformational shift in the A1 domain. This change exposes the otherwise shielded GPIb binding site, allowing it to interact with the GPIbα subunit of the GPIb-IX-V complex on the platelet surface. It is important to note that certain polymorphisms in the VWF gene, such as Asp1472His, can affect ristocetin's ability to bind to VWF, leading to artefactually low results in ristocetin-based assays without necessarily impairing VWF's physiological function.